molecular formula C24H29N3O4 B2561464 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one CAS No. 2320575-50-4

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one

Katalognummer: B2561464
CAS-Nummer: 2320575-50-4
Molekulargewicht: 423.513
InChI-Schlüssel: NMKRWEIECFVCJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining a benzodioxin ring and a tetrahydrocinnolin moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the benzodioxin and tetrahydrocinnolin intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodioxin or tetrahydrocinnolin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin core and may exhibit similar chemical reactivity and applications.

    Tetrahydrocinnolin derivatives: Compounds with the tetrahydrocinnolin moiety may have comparable biological activities and uses in medicinal chemistry.

Uniqueness

What sets 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one apart is the combination of both the benzodioxin and tetrahydrocinnolin structures within a single molecule. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one represents a novel structure with potential therapeutic applications. This article aims to summarize the biological activity of this compound based on existing research and findings.

Chemical Structure

The compound features a complex molecular structure that includes:

  • A benzodioxin moiety.
  • A piperidine ring substituted with a tetrahydrocinnolin group.

This structural diversity suggests potential interactions with various biological targets.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities. Notably, research has shown that compounds derived from 2,3-dihydrobenzo[1,4]-dioxin can inhibit enzymes such as:

  • α-glucosidase
  • Acetylcholinesterase

These enzymes are critical in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), indicating the potential therapeutic relevance of these compounds in managing these diseases .

Hemoglobin Interaction

Another area of interest is the interaction of similar benzodioxin derivatives with hemoglobin. For instance, a compound identified as TD-1 , which contains a benzodioxin structure, was found to:

  • Increase the oxygen affinity of human hemoglobin.
  • Reduce sickling in red blood cells from patients with sickle cell disease.

This effect was attributed to the stabilization of the relaxed state of hemoglobin and inhibition of hypoxia-induced sickling without causing hemolysis .

Study on Enzyme Inhibition

A study focusing on the synthesis and evaluation of sulfonamide derivatives containing the benzodioxin moiety reported promising results. The synthesized compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition .

CompoundTarget EnzymeIC50 (µM)
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.3

Hemoglobin Affinity Studies

In another study examining small molecules for their effects on hemoglobin, it was found that TD-1 significantly increased oxygen binding affinity. The study utilized high-throughput screening methods to evaluate over 38,000 compounds and identified several candidates that could modulate hemoglobin function effectively .

CompoundEffect on HemoglobinP50 Reduction (mmHg)
TD-1Increased affinity28.4 to 9.8
ControlBaseline34.2

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c28-24(14-19-16-29-21-7-3-4-8-22(21)31-19)27-11-9-17(10-12-27)15-30-23-13-18-5-1-2-6-20(18)25-26-23/h3-4,7-8,13,17,19H,1-2,5-6,9-12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRWEIECFVCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.